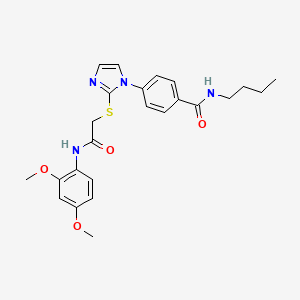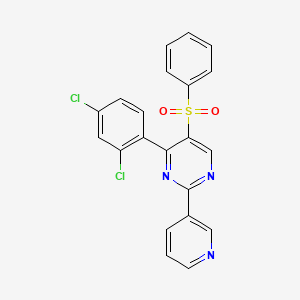
4-(2,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine (DCPSP) is a synthetic pyrimidine derivative that has been extensively studied for its potential applications in various scientific research fields. DCPSP is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes involved in cell signaling pathways. Its ability to inhibit PTPs makes DCPSP a valuable tool for studying the role of these enzymes in various physiological processes. DCPSP is also used to study the effects of PTP inhibition on cell proliferation and differentiation, as well as the development of various diseases. In addition, DCPSP has been used to study the effects of PTP inhibition on the immune system and the development of cancer.
Applications De Recherche Scientifique
Serotonin Receptor Antagonism
Research into pyrimidine derivatives has explored their potential as serotonin 5-HT6 receptor antagonists. Ivachtchenko et al. (2010) synthesized various 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and evaluated their affinity and functional inhibition of the 5-HT6 receptor. The study found that these compounds are highly selective 5-HT6 receptor ligands, indicating potential for therapeutic applications in central nervous system disorders (Ivachtchenko et al., 2010).
Antimicrobial Activity
Pyrimidine derivatives have also been investigated for their antimicrobial properties. Alsaedi et al. (2019) reported on the synthesis of a novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety. The study revealed that several derivatives showed antimicrobial activity exceeding that of reference drugs (Alsaedi, Farghaly, & Shaaban, 2019).
Crystal Structure Analysis
The crystal structure of pyrimidine derivatives has been a subject of study to understand their potential applications better. Liu et al. (2012) synthesized and characterized the structure of a pyrazolo[1,5-a]pyrimidine derivative, revealing insights into its planar systems and intermolecular interactions, which are crucial for its biological activity (Liu et al., 2012).
Anticancer Potential
Pyrimidine derivatives have shown promising anticancer activities. Jiu-fu et al. (2015) synthesized a 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine and found that it possesses moderate anticancer activity (Jiu-fu et al., 2015).
Nonlinear Optical Properties
Hussain et al. (2020) explored the structural parameters, electronic, and nonlinear optical properties of thiopyrimidine derivatives, highlighting their potential applications in medicine and nonlinear optics fields. Their study provided insights into the NLO character and optoelectronic applications of these molecules (Hussain et al., 2020).
Propriétés
IUPAC Name |
5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-pyridin-3-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O2S/c22-15-8-9-17(18(23)11-15)20-19(29(27,28)16-6-2-1-3-7-16)13-25-21(26-20)14-5-4-10-24-12-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQAMZHBIPOVCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


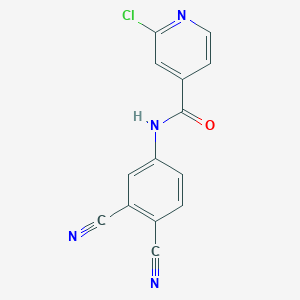
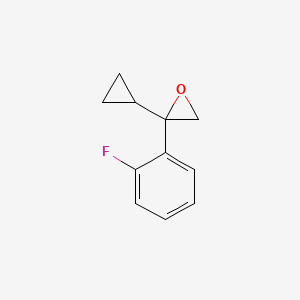
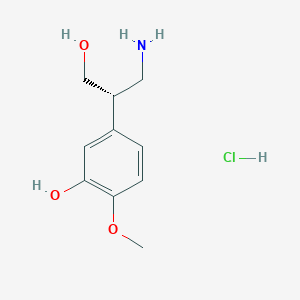
![2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B2463462.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2463463.png)
![2-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2463464.png)
![3-{2-[(4-fluorophenyl)sulfonyl]ethyl}-N-(3-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2463465.png)
![2-(4-(4-acetylphenyl)piperazine-1-carbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2463466.png)

![2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid](/img/structure/B2463468.png)
![4-butoxy-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2463470.png)

